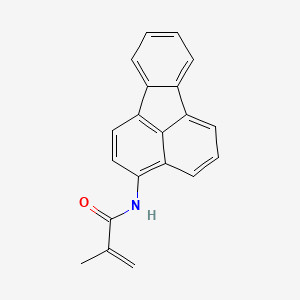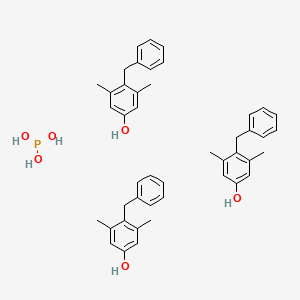![molecular formula C27H25NO5 B14512247 4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate CAS No. 63565-79-7](/img/structure/B14512247.png)
4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a cyanophenoxy group, a carbonyl group, and a hexyloxybenzoate moiety, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-(hexyloxy)benzoic acid with 4-(4-cyanophenoxy)carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Solvents like dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanophenoxy group, where nucleophiles like amines or thiols can replace the cyanide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate has diverse applications in scientific research:
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as high-performance coatings and adhesives.
Wirkmechanismus
The mechanism of action of 4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The cyanophenoxy group plays a crucial role in its binding affinity and specificity, while the carbonyl and hexyloxybenzoate moieties contribute to its overall stability and solubility.
Vergleich Mit ähnlichen Verbindungen
4-(Hexyloxy)benzoic acid: Shares the hexyloxybenzoate moiety but lacks the cyanophenoxy and carbonyl groups.
4-(4-Cyanophenoxy)benzoic acid: Contains the cyanophenoxy group but differs in the ester linkage.
Uniqueness: 4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate is unique due to its combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
63565-79-7 |
|---|---|
Molekularformel |
C27H25NO5 |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
[4-(4-cyanophenoxy)carbonylphenyl] 4-hexoxybenzoate |
InChI |
InChI=1S/C27H25NO5/c1-2-3-4-5-18-31-23-14-8-21(9-15-23)26(29)33-25-16-10-22(11-17-25)27(30)32-24-12-6-20(19-28)7-13-24/h6-17H,2-5,18H2,1H3 |
InChI-Schlüssel |
IMSWSDCYNJTUIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol](/img/structure/B14512165.png)

![Ethyl 2-{[(1-benzothiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14512185.png)
![Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate](/img/structure/B14512187.png)
![S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14512204.png)
![12H-Benzo[a]phenothiazine, 10-methyl-](/img/structure/B14512216.png)
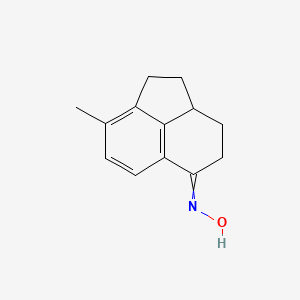
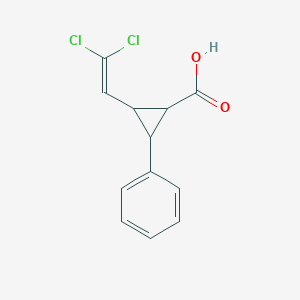

![3-[(2,3-Dimethyl-1H-indol-6-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14512251.png)
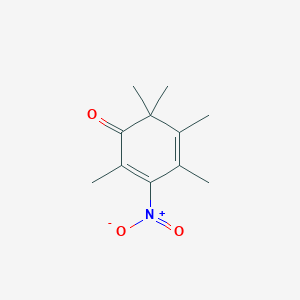
![3-Phenylpropyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14512279.png)
